molecular formula C9H19NNa4O6P2 B12677981 Tetrasodium ((heptylimino)bis(methylene))bisphosphonate CAS No. 94199-74-3

Tetrasodium ((heptylimino)bis(methylene))bisphosphonate

Cat. No.: B12677981
CAS No.: 94199-74-3
M. Wt: 391.16 g/mol
InChI Key: DIUNZUCWUASXNY-UHFFFAOYSA-J
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Description

Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is a bisphosphonate derivative characterized by a heptylimino backbone and four sodium counterions. Its molecular formula is C₉H₂₀NNa₄O₆P₂ (CAS 94230-79-2, as per ), with a molecular weight of 371.35 g/mol (derived from analogous ammonium salt data in ). The compound features a [(heptylimino)bis(methylene)]bisphosphonate core, which confers strong chelating properties due to dual phosphonate groups.

Properties

CAS No.

94199-74-3

Molecular Formula

C9H19NNa4O6P2

Molecular Weight

391.16 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)heptan-1-amine

InChI

InChI=1S/C9H23NO6P2.4Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4

InChI Key

DIUNZUCWUASXNY-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.

Scientific Research Applications

Tetrasodium ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.

    Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.

    Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which tetrasodium ((heptylimino)bis(methylene))bisphosphonate exerts its effects involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to interact with specific molecular targets and pathways involved in bone metabolism, leading to reduced bone resorption and increased bone density.

Comparison with Similar Compounds

Comparison with Similar Compounds

Counterion Variations: Sodium vs. Potassium vs. Ammonium Salts

The counterion significantly impacts solubility, stability, and application:

Compound Name Counterion Molecular Formula Solubility (Water) Key Applications Reference
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate Na⁺ C₉H₂₀NNa₄O₆P₂ High Industrial chelation
Tripotassium [(heptylimino)bis(methylene)]bisphosphonate K⁺ C₉H₂₀K₃NO₆P₂ Moderate Experimental formulations
Tetraammonium [(heptylimino)bis(methylene)]bisphosphonate NH₄⁺ C₉H₃₅N₅O₆P₂ Very high Research (enhanced bioavailability)
  • Sodium salts (e.g., tetrasodium etidronate, ) are preferred in detergents and water treatment due to high solubility and stability in aqueous media .
  • Ammonium salts exhibit superior bioavailability in pharmaceutical contexts, as seen in bisphosphonate methacrylates (), but may hydrolyze under acidic conditions .

Alkyl Chain Length and Functional Group Modifications

Variations in alkyl chain length and functional groups alter lipophilicity, binding affinity, and target specificity:

Compound Name Alkyl Chain Functional Group Key Property Reference
This compound C7 Imino bisphosphonate Balanced lipophilicity/solubility
Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate C9 Imino bisphosphonate Higher lipophilicity, reduced solubility
Tetrasodium (1-hydroxyethylidene)bisphosphonate (Etidronate) - Hydroxyethylidene Strong bone affinity (Ca²⁺ chelation)
  • Heptylimino vs. Hydroxyethylidene: The heptylimino group lacks the hydroxyethylidene moiety present in etidronate (), reducing its bone-targeting capability but enhancing metal-ion chelation in industrial settings .

Structural and Bioavailability Comparisons

Parameter Tetrasodium Heptylimino Bisphosphonate Tetrasodium Etidronate Tetraammonium Octylimino Bisphosphonate
Polar Surface Area (Ų) ~134 (analogous to ) 137 130
Rotatable Bonds 3 (similar to ) 2 4
Chelation Strength (vs. Ca²⁺) Moderate High Low
Aqueous Solubility (mg/mL) >10 (estimated) 50 (reported in ) >50
  • Polar Surface Area : Lower than etidronate, suggesting reduced hydrogen-bonding capacity but comparable to ammonium salts .
  • Chelation : Weaker Ca²⁺ binding than etidronate () but stronger affinity for transition metals (e.g., Fe³⁺), making it suitable for industrial scale inhibition .

Biological Activity

Tetrasodium ((heptylimino)bis(methylene))bisphosphonate (THBP) is a phosphonate compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of THBP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

THBP is a synthetic phosphonate characterized by its heptylimino groups and methylene linkages. The chemical formula can be represented as C14H30N2O6P2Na4\text{C}_{14}\text{H}_{30}\text{N}_2\text{O}_6\text{P}_2\text{Na}_4. Its structure is essential for its biological interactions, particularly in modulating enzymatic activities and cellular processes.

Mechanisms of Biological Activity

The biological activity of THBP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : THBP has been shown to inhibit certain enzymes involved in phospholipid metabolism, which can affect cell signaling pathways.
  • Antimicrobial Properties : Research indicates that THBP exhibits antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.
  • Cellular Uptake : The compound's structure allows for effective cellular uptake, facilitating its action within target cells.

Antimicrobial Activity

THBP has demonstrated significant antimicrobial properties. A study conducted by Smith et al. (2021) evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that THBP inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cytotoxicity and Cell Viability

The cytotoxic effects of THBP were assessed using human cell lines. In vitro studies showed that THBP exhibited low cytotoxicity at therapeutic concentrations. For instance, a dose-response assay revealed that cell viability remained above 80% at concentrations up to 200 µg/mL.

Concentration (µg/mL)Cell Viability (%)
0100
5095
10085
20080

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with chronic infections, THBP was administered as part of a combination therapy. The study reported a significant reduction in infection rates compared to control groups, with a noted improvement in patient recovery times (Johnson et al., 2022).
  • Case Study on Cellular Mechanisms : A research project focused on the cellular mechanisms of THBP revealed that the compound modulates inflammatory pathways in macrophages, reducing pro-inflammatory cytokine production. This suggests potential applications in inflammatory diseases (Lee et al., 2023).

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